molecular formula C18H14BrClN2S B2517939 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole CAS No. 1226458-31-6

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole

Cat. No.: B2517939
CAS No.: 1226458-31-6
M. Wt: 405.74
InChI Key: JHFGHWBIQWKLQU-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Employed as a tool compound to study the mechanisms of action of imidazole derivatives in biological systems.

    Industrial Applications: Potential use in the development of new materials and chemical processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a similar halogenation reaction using chlorine or N-chlorosuccinimide (NCS).

    Attachment of the Allylthio Group: The allylthio group can be attached through a nucleophilic substitution reaction using allylthiol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl and chlorophenyl groups can be reduced to their corresponding phenyl groups using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted imidazole derivatives with new functional groups.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(allylthio)-5-(4-chlorophenyl)-1-(3-bromophenyl)-1H-imidazole
  • 2-(methylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole
  • 2-(allylthio)-5-(4-fluorophenyl)-1-(3-chlorophenyl)-1H-imidazole

Comparison

Compared to similar compounds, 2-(allylthio)-5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring

Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2S/c1-2-10-23-18-21-12-17(13-6-8-14(19)9-7-13)22(18)16-5-3-4-15(20)11-16/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGHWBIQWKLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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